![molecular formula C20H21NO6S B1316643 (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate CAS No. 31560-21-1](/img/structure/B1316643.png)
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate
Overview
Description
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.
Tosylation: The hydroxyl group on the pyrrolidine ring is tosylated using tosyl chloride and a base like pyridine to form the tosyloxy group.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by various nucleophiles, leading to the formation of different substituted pyrrolidine derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Hydrolysis: Pyrrolidine-2-carboxylic acid derivatives.
Scientific Research Applications
Asymmetric Synthesis
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. Its ability to stabilize transition states during reactions enhances the selectivity of the synthesis process, making it valuable for producing pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. Its structural features allow for modifications that lead to biologically active derivatives. Research has indicated its potential role in developing new therapeutic agents targeting specific diseases.
Catalysis
In the realm of catalysis, this compound is employed in the development of chiral catalysts for enantioselective reactions. These catalysts are essential for synthesizing compounds with specific stereochemistry, which is critical in drug development.
Material Science
The compound is being explored for its potential in synthesizing novel materials with unique properties. Research into its polymerization behavior and interactions with other materials may lead to advancements in fields like nanotechnology and materials engineering.
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and transformations it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Methyl 1-benzoyl-4-hydroxy-pyrrolidine-2-carboxylate: Similar structure but lacks the tosyloxy group.
(2S,4R)-Methyl 1-benzoyl-4-(methanesulfonyloxy)pyrrolidine-2-carboxylate: Similar structure with a methanesulfonyloxy group instead of a tosyloxy group.
(2S,4R)-Methyl 1-benzoyl-4-(bromomethoxy)pyrrolidine-2-carboxylate: Similar structure with a bromomethoxy group.
Uniqueness
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is unique due to the presence of the tosyloxy group, which makes it a versatile intermediate for nucleophilic substitution reactions
Biological Activity
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives, notable for its diverse applications in medicinal chemistry and asymmetric synthesis. This article examines its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
- Molecular Formula : CHNOS
- Molecular Weight : 403.45 g/mol
- CAS Number : 31560-21-1
The biological activity of this compound primarily involves its role as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by stabilizing transition states during reactions.
Key Mechanisms:
- Nucleophilic Substitution : The tosyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse pyrrolidine derivatives.
- Catalysis : It serves as a chiral catalyst in enantioselective reactions, enhancing the yield of desired products.
- Antiviral and Anticancer Activity : The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals targeting viral infections and cancer.
Applications in Medicinal Chemistry
This compound is employed in various research contexts:
- Asymmetric Synthesis : Utilized as a building block for synthesizing enantiomerically pure compounds.
- Pharmaceutical Development : Acts as an intermediate in synthesizing antiviral and anticancer agents .
- Chiral Catalysis : Involved in developing chiral catalysts for various organic reactions .
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrrolidine derivatives to highlight its unique properties:
Compound Name | Structure | Unique Feature |
---|---|---|
(2S,4R)-Methyl 1-benzoyl-4-hydroxy-pyrrolidine-2-carboxylate | Structure | Lacks tosyl group |
(2S,4R)-Methyl 1-benzoyl-4-(methanesulfonyloxy)pyrrolidine-2-carboxylate | - | Contains methanesulfonyloxy group |
(2S,4R)-Methyl 1-benzoyl-4-(bromomethoxy)pyrrolidine-2-carboxylate | - | Contains bromomethoxy group |
The presence of the tosyl group in this compound enhances its reactivity and versatility compared to similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication pathways, making it a candidate for antiviral drug development .
- Anticancer Properties : In vitro studies demonstrated that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines .
- Chiral Catalysis : The compound has been successfully used in asymmetric synthesis processes, yielding high enantiomeric excesses in target molecules .
Properties
IUPAC Name |
methyl (2S,4R)-1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-14-8-10-17(11-9-14)28(24,25)27-16-12-18(20(23)26-2)21(13-16)19(22)15-6-4-3-5-7-15/h3-11,16,18H,12-13H2,1-2H3/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQUQWNCVWPDS-AEFFLSMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563619 | |
Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-21-1 | |
Record name | (4R)-1-Benzoyl-4-[[(4-methylphenyl)sulfonyl]oxy]-L-proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31560-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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